![molecular formula C12H15ClFNO2 B11760165 [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, an isopropyl-amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using reagents like thionyl chloride or phosphorus pentachloride.
Formation of 2-Chloro-6-fluorobenzylamine: The 2-chloro-6-fluorobenzyl chloride is then reacted with ammonia or an amine to form the corresponding benzylamine.
Alkylation with Isopropylamine: The 2-chloro-6-fluorobenzylamine is alkylated with isopropylamine under basic conditions to introduce the isopropyl-amino group.
Introduction of Acetic Acid Moiety: Finally, the resulting compound is reacted with chloroacetic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activity of [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid can be categorized into several key areas:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 10 µM against MGC-803 gastric cancer cells, suggesting significant antiproliferative activity.
- Neuroprotective Effects : The compound has shown promise in neuroprotection by modulating apoptotic pathways. In studies involving neuroblastoma cells, treatment with the compound resulted in decreased apoptosis markers and increased cell viability.
- Anti-inflammatory Properties : Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting potential applications for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : This compound demonstrated significant antiproliferative effects, with an IC50 value indicating strong potential as a liver cancer therapeutic.
- Combination Therapy : In vitro studies showed that combining this compound with standard chemotherapeutics like taxol enhanced overall anticancer efficacy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.
- HIV Research : A study explored the role of 2-chloro-6-fluoro substitution in compounds similar to this compound against HIV-1. The findings indicated that these compounds exhibited potent inhibitory activity against HIV-1, making them candidates for further development in antiviral therapies .
Mechanism of Action
The mechanism of action of [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Biological Activity
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of both chlorine and fluorine substituents on a benzyl group, along with an isopropyl amino and acetic acid moiety, suggests a diverse range of interactions with biological targets.
Chemical Structure
The molecular formula of this compound is C11H14ClFNO2. The compound features a benzyl group with halogen substitutions, which can significantly influence its biological activity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, particularly cholinesterases. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been linked to therapeutic applications in neurodegenerative diseases like Alzheimer’s disease. The inhibition of these enzymes leads to increased acetylcholine levels, potentially alleviating symptoms associated with cognitive decline .
Compound | Enzyme Target | IC50 (μmol/L) | Biological Activity |
---|---|---|---|
This compound | AChE/BChE | TBD | Neuroprotective effects |
Rivastigmine | AChE/BChE | 0.8 | Alzheimer's treatment |
Antiviral Activity
The compound's structural analogs have demonstrated potent antiviral activity against HIV-1. Specifically, 2-chloro-6-fluorobenzyl derivatives have shown to possess picomolar activity against wild-type HIV-1 and clinically relevant mutants. This suggests that the structural features of this compound may confer similar antiviral properties .
Antimicrobial Properties
Compounds with benzothiazole scaffolds, related to this compound, have exhibited antimicrobial activities against various pathogens. The presence of electron-withdrawing groups like chlorine and fluorine enhances their lipophilicity and bioactivity, making them effective against bacteria and fungi .
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective potential of similar compounds in models of neurodegeneration. The inhibition of AChE was correlated with improved cognitive function in animal models .
- Antiviral Efficacy : In vitro studies demonstrated that derivatives of the compound inhibited HIV-1 replication effectively, suggesting pathways for therapeutic development against viral infections .
- Antimicrobial Activity : Comparative studies showed that compounds structurally related to this compound had significant antimicrobial activity against C. albicans and A. niger, outperforming standard reference drugs .
Properties
Molecular Formula |
C12H15ClFNO2 |
---|---|
Molecular Weight |
259.70 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H15ClFNO2/c1-8(2)15(7-12(16)17)6-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
LPBAEZQGHAQTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=C(C=CC=C1Cl)F)CC(=O)O |
Origin of Product |
United States |
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